
N-(5-((3-(1,2,4-オキサジアゾール-3-イル)ピロリジン-1-イル)スルホニル)チアゾール-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, a sulfonyl group, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
科学的研究の応用
N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
作用機序
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This selective activation is crucial as it avoids the lack of selectivity issue associated with bile acid derivatives, which are also GPBAR1 agonists .
Biochemical Pathways
The activation of GPBAR1 by the compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of the compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The result of the compound’s action is the selective activation of GPBAR1, leading to beneficial effects in the treatment of metabolic and inflammatory diseases . The compound’s action results in lowered blood glucose and insulin levels, increased insulin sensitivity, and enhanced energy expenditure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.
Introduction of the sulfonyl group: Sulfonylation can be performed using sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the thiazole ring: Thiazole rings are typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
類似化合物との比較
N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring may have comparable chemical properties and reactivity.
Sulfonyl-containing compounds: These compounds may have similar pharmacological profiles due to the presence of the sulfonyl group.
Thiazole derivatives: Compounds with the thiazole ring may exhibit similar chemical and biological properties.
The uniqueness of N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide lies in its combination of these functional groups, which may confer distinct chemical reactivity and biological activity.
Conclusion
N-(5-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a compound of significant interest due to its unique structure and potential applications in various fields of scientific research. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound has promising applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with specific molecular targets and pathways. Comparing it with similar compounds highlights its uniqueness and potential for further research and development.
特性
IUPAC Name |
N-[5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4S2/c1-7(17)14-11-12-4-9(21-11)22(18,19)16-3-2-8(5-16)10-13-6-20-15-10/h4,6,8H,2-3,5H2,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDZBOXRJFUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-methoxyphenyl)-9-[4-(propan-2-yl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one](/img/structure/B2482907.png)
![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)

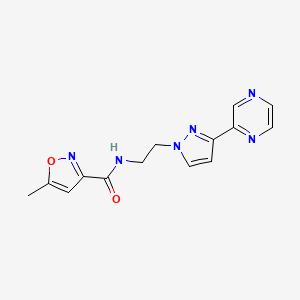
![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)
![4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2482917.png)
![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)
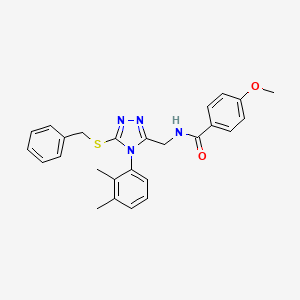
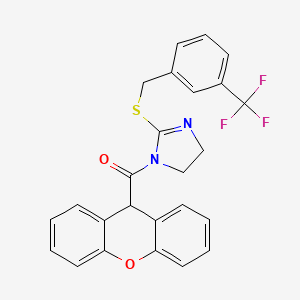
![N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2482923.png)
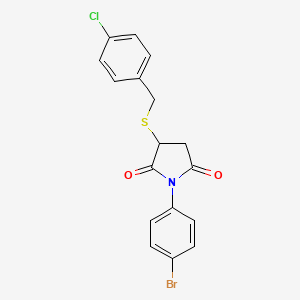

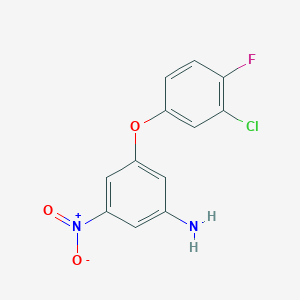
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide](/img/structure/B2482927.png)
